马来酰亚胺-PEG12-NHS酯

描述

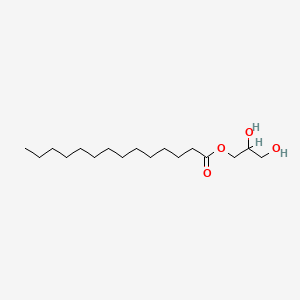

Maleimide-PEG12-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, NHS ester hydrolytic degradation is a competing reaction whose rate increases with pH .Molecular Structure Analysis

The molecular formula of Maleimide-PEG12-NHS ester is C38H63N3O19 . Its molecular weight is 865.92 .Chemical Reactions Analysis

Maleimide-PEG12-NHS ester has been extensively used in the development of protein conjugates, where it is used to link PEG chains to proteins or peptides through covalent bonding . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .Physical And Chemical Properties Analysis

Maleimide-PEG12-NHS ester has a molecular weight of 865.92 . Its empirical formula is C38H63N3O19 . The elemental analysis shows that it contains C, 52.71; H, 7.33; N, 4.85; O, 35.10 .科学研究应用

1. 增强色谱基质中的偶联效率

马来酰亚胺-PEG12-NHS酯有助于疏水性肽配体与亲水性色谱基质的共价连接。此过程用于提高偶联效率,特别是在固定化情况下。例如,一项研究证明了该化合物在疏水性肽固定到硅胺基质中的功效。添加基于PEG的接头,例如马来酰亚胺-PEG-NHS酯,使偶联效率提高了30%,表明其在色谱应用中的重要性(Gautam & Loh, 2012)。

2. 促进神经元生长

通过涉及马来酰亚胺-PEG12-NHS酯的工艺合成的马来酰亚胺功能化聚合物已应用于生物医学工程。例如,一项研究探索了马来酰亚胺功能化聚(酯碳酸酯)的合成,该聚合物支持细胞增殖和神经元生长。这表明马来酰亚胺-PEG12-NHS酯在开发有益于神经学研究和应用的材料方面具有潜力(Xing, Ma, & Gao, 2014)。

3. 生物分子的位点特异性和共价固定化

马来酰亚胺-PEG12-NHS酯在生物分子的位点特异性和共价固定化中至关重要,用于单分子实验。此过程涉及聚(乙二醇)(PEG)间隔物,其一端带有NHS基团,另一端带有马来酰亚胺基团,从而能够将生物分子有效偶联到氨基官能化表面。这种方法对于结合单分子荧光和力测量实验非常重要(Zimmermann et al., 2010)。

4. 粘膜粘附药物载体的开发

马来酰亚胺-PEG12-NHS酯已用于改性藻酸盐,这是一种基于碳水化合物的聚合物,创造出增强的粘膜粘附药物载体。这种改性改善了聚合物与粘液糖蛋白的相互作用,从而提高了药物递送系统的滞留性和功效。此类进步对于开发更有效的药物递送方法至关重要(Shtenberg, Goldfeder, Schroeder, & Bianco-Peled, 2017)。

5. 合成用于生物偶联的水解稳定聚合物

该化合物在为生物偶联创造水解稳定马来酰亚胺末端官能化聚合物中发挥作用,解决了生物偶联策略中易水解的问题。这一进步对于治疗和诊断应用中的长期稳定性尤为重要(Wright et al., 2021)。

作用机制

Target of Action

The primary targets of Mal-amido-PEG12-NHS are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.

Mode of Action

Mal-amido-PEG12-NHS interacts with its targets through two functional groups: the N-hydroxysuccinimide (NHS) ester and the maleimide group . The NHS ester reacts with primary amines (-NH2) to form amide bonds, enabling the labeling of proteins and other amine-containing molecules . On the other hand, the maleimide group reacts with thiol groups (-SH) to form a covalent bond, facilitating the connection of biomolecules with a thiol .

Biochemical Pathways

The biochemical pathways affected by Mal-amido-PEG12-NHS are primarily related to protein modification and function. By forming covalent bonds with proteins and other biomolecules, Mal-amido-PEG12-NHS can alter their properties and functions, potentially affecting downstream biochemical pathways .

Result of Action

The result of Mal-amido-PEG12-NHS’s action is the modification of proteins and other amine-containing molecules, which can lead to changes in their function . This can have various molecular and cellular effects, depending on the specific targets and the context in which the compound is used.

Action Environment

The action of Mal-amido-PEG12-NHS can be influenced by various environmental factors. For instance, the reactivity of the NHS ester and maleimide group is pH-dependent, with the maleimide group reacting readily with free thiol groups at pH 6.5~7.5, while NHS reacts with primary amine groups at pH 710 . Additionally, the compound is sensitive to moisture and temperature, and should be stored at low temperatures in dry conditions for optimal stability .

安全和危害

Maleimide-PEG12-NHS ester is suspected of causing cancer . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

未来方向

Maleimide-PEG12-NHS ester has been extensively used in the development of protein conjugates . It is used to link PEG chains to proteins or peptides through covalent bonding . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond . This suggests that Maleimide-PEG12-NHS ester could continue to be a valuable tool in the field of protein conjugation in the future.

生化分析

Biochemical Properties

The NHS ester of Maleimide-PEG12-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Cellular Effects

The Maleimide-PEG12-NHS ester, due to its ability to form covalent bonds with biomolecules, can have significant effects on cellular processes. By labeling proteins and other biomolecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Maleimide-PEG12-NHS ester involves its reactivity with primary amines and thiol groups. The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds, while the maleimide group reacts with thiol groups at pH 6.5-7.5 to form stable thioether bonds .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Maleimide-PEG12-NHS ester can change due to factors such as the product’s stability and degradation. Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the specific experimental conditions and the biomolecules that the Maleimide-PEG12-NHS ester is reacting with .

Metabolic Pathways

The metabolic pathways that Maleimide-PEG12-NHS ester is involved in would depend on the specific biomolecules it is reacting with. It could potentially interact with enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Maleimide-PEG12-NHS ester within cells and tissues would depend on a variety of factors, including any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Maleimide-PEG12-NHS ester and any effects on its activity or function would depend on the specific biomolecules it is reacting with. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZLSLPQXOOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N3O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

756525-92-5 | |

| Record name | Mal-amido--PEG12-NHS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)

![11-Piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B3429604.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)